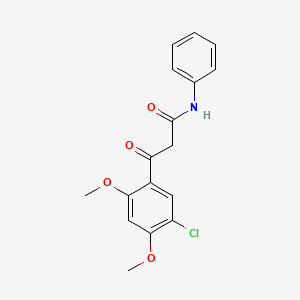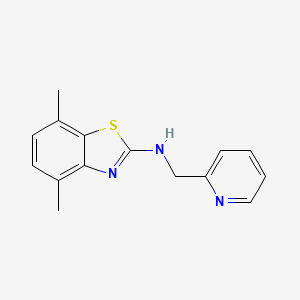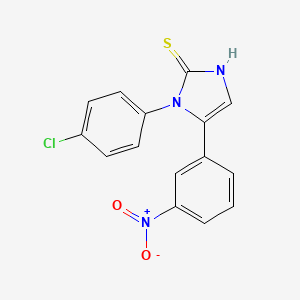
3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “5-Chloro-2,4-dimethoxyphenyl isocyanate”, has been reported. It has a molecular formula of C9H8ClNO3 and an average mass of 213.618 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “5-Chloro-2,4-dimethoxyphenyl isocyanate”, have been reported. It has a molecular weight of 213.62 .
Applications De Recherche Scientifique
Medicine
In the medical field, this compound has potential applications in drug development. It may serve as a precursor or an intermediate in the synthesis of various pharmaceutical agents. For instance, derivatives of this compound have been explored for their interactions with biological targets such as serine/threonine-protein kinase Chk1, which is significant in cancer research .
Agriculture
The chemical structure of this compound suggests it could be useful in the development of new agrochemicals. Its benzylic position is reactive, allowing for modifications that could lead to the creation of novel pesticides or herbicides .
Materials Science
This compound’s derivatives could be utilized in materials science, particularly in the synthesis of polymers or coatings with specific properties. The presence of functional groups like the dimethoxyphenyl and the propanamide moiety may contribute to the thermal stability or adhesive properties of materials .
Environmental Science
In environmental science, the compound could be investigated for its degradation products and their environmental impact. Understanding its breakdown could help in assessing its long-term effects on ecosystems and contribute to the development of more eco-friendly chemicals .
Biochemistry
Biochemically, the compound could be used to study enzyme-substrate interactions, given its structural complexity. It might act as an inhibitor or activator for certain enzymes, providing insights into enzymatic pathways and mechanisms .
Pharmacology
Pharmacologically, the compound and its analogs could be significant in the study of allosteric modulators of receptors. For example, similar molecules have been shown to enhance the effects of physiological concentrations of choline on nicotinic acetylcholine receptors, which could be beneficial in treating neurological disorders .
Safety and Hazards
Propriétés
IUPAC Name |
3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-15-10-16(23-2)13(18)8-12(15)14(20)9-17(21)19-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZNXWNYCZZKSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CC(=O)NC2=CC=CC=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1452891.png)

![[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1452893.png)
![5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452895.png)

![2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452899.png)
![1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1452901.png)



![2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1452908.png)
